molecular formula C12H22N2O4 B6352135 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate CAS No. 1208359-58-3

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate

Cat. No.: B6352135
CAS No.: 1208359-58-3
M. Wt: 258.31 g/mol
InChI Key: BEOGYMDIRWHZBM-IUCAKERBSA-N
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Description

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to the piperidine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl 3-methyl piperidine-1,3-dicarboxylate with an appropriate amine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve the use of a catalyst to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.

    Medicine: Research involving this compound includes the development of potential therapeutic agents and drug delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its applications in diverse research fields.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGYMDIRWHZBM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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